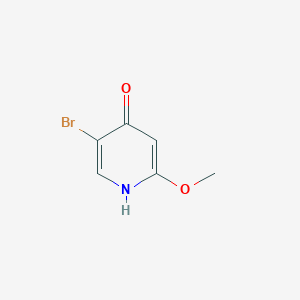

5-Bromo-4-hydroxy-2-methoxypyridine

Description

Significance of Substituted Pyridine (B92270) Scaffolds in Synthetic Chemistry

Substituted pyridine scaffolds are fundamental components in the design and synthesis of a vast array of functional molecules. The pyridine ring, a six-membered heterocycle containing one nitrogen atom, is a common motif in many FDA-approved drugs and naturally occurring bioactive compounds. Its ability to engage in various chemical transformations, including electrophilic and nucleophilic substitutions, as well as metal-catalyzed cross-coupling reactions, allows for the construction of complex molecular architectures. The nitrogen atom in the pyridine ring can also act as a hydrogen bond acceptor and a ligand for metal ions, further expanding its utility in medicinal chemistry and materials science.

Overview of Brominated Pyridine Heterocycles

The introduction of a bromine atom onto the pyridine ring significantly modulates its electronic properties and reactivity. Brominated pyridine heterocycles are key intermediates in organic synthesis, primarily serving as versatile precursors for the introduction of other functional groups. The carbon-bromine bond can be readily transformed through various reactions, such as Suzuki, Stille, and Sonogashira cross-coupling reactions, to form new carbon-carbon or carbon-heteroatom bonds. This reactivity makes brominated pyridines invaluable in the construction of complex organic molecules with desired functionalities. The position of the bromine atom on the pyridine ring dictates its reactivity, with different isomers exhibiting distinct chemical behaviors.

Contextualizing 5-Bromo-4-hydroxy-2-methoxypyridine within the Pyridine Family

This compound belongs to the family of substituted pyridines, incorporating a bromine atom at the 5-position, a hydroxyl group at the 4-position, and a methoxy (B1213986) group at the 2-position. This specific arrangement of substituents creates a unique electronic and steric environment on the pyridine ring, influencing its physical and chemical properties. The interplay between the electron-donating hydroxyl and methoxy groups and the electron-withdrawing bromine atom, along with their positions on the ring, governs the compound's reactivity and potential applications as a synthon in organic chemistry.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-methoxy-1H-pyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrNO2/c1-10-6-2-5(9)4(7)3-8-6/h2-3H,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWVMFMZVTCXEMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=O)C(=CN1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401304396 | |

| Record name | 4-Pyridinol, 5-bromo-2-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401304396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1420034-40-7 | |

| Record name | 4-Pyridinol, 5-bromo-2-methoxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1420034-40-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Pyridinol, 5-bromo-2-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401304396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Bromo 4 Hydroxy 2 Methoxypyridine

Retrosynthetic Analysis of the 5-Bromo-4-hydroxy-2-methoxypyridine Scaffold

A logical retrosynthetic analysis of this compound suggests two primary pathways originating from a central 2-methoxy-4-hydroxypyridine intermediate. This intermediate can be disconnected through two main strategies: functionalization of a pre-formed pyridine (B92270) ring or de novo construction of the pyridine core.

Pathway A: Functionalization of a Pre-formed Pyridine Ring

This approach begins with the target molecule and sequentially removes the functional groups. The initial disconnection is the C-Br bond, leading back to 2-methoxy-4-hydroxypyridine (also known as 2-methoxypyridin-4-ol). This key intermediate can be further simplified by disconnecting the C-O ether bond, suggesting a selective O-methylation of a 2,4-dihydroxypyridine (B17372) precursor. This dihydroxypyridine can, in turn, be derived from various acyclic precursors.

Pathway B: De Novo Synthesis

Alternatively, a de novo synthesis would construct the fully substituted pyridine ring from acyclic precursors. This involves envisioning the pyridine ring being formed through a cyclization or multicomponent reaction. The disconnections would break the pyridine ring into smaller, synthetically accessible fragments. For instance, a [4+2] cycloaddition strategy could be envisioned, combining a 1-azadiene equivalent with an appropriate dienophile.

De Novo Synthesis Approaches for Pyridine Ring Formation

The de novo synthesis of highly substituted pyridines offers a powerful and flexible approach to access complex structures. nih.gov These methods build the heterocyclic core from the ground up, allowing for the strategic placement of substituents.

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that contains the essential parts of all the starting materials. nih.gov The Hantzsch pyridine synthesis is a classic example of an MCR, though its direct application to produce the target molecule is not straightforward. youtube.com More contemporary MCRs offer greater flexibility. For instance, a one-pot synthesis of 2,4,6-triaryl pyridines has been developed using aromatic ketones, aldehydes, and a nitrogen source, showcasing the potential of MCRs to rapidly build complex pyridine scaffolds. nih.gov While not directly yielding the desired substitution pattern, these methods highlight the possibility of designing an MCR with appropriate acyclic precursors to construct a 2-methoxy-4-hydroxypyridine core.

A hypothetical MCR for the synthesis could involve the condensation of a β-ketoester, an enol ether, and an ammonia (B1221849) source, followed by subsequent functional group manipulations. The precise combination of starting materials would be crucial to achieve the desired substitution pattern.

Cyclization Reactions Utilizing Precursors

Cyclization reactions of acyclic precursors are a fundamental strategy for the synthesis of heterocyclic compounds. The formation of the pyridine ring can be achieved through various intramolecular condensation or cycloaddition reactions. One approach involves the cyclization of 1,5-dicarbonyl compounds or their equivalents with ammonia or an ammonia surrogate. youtube.com

For the synthesis of 4-hydroxypyridine (B47283) derivatives, a process starting from 1,3-diketones has been described. This involves the reaction with ammonia, followed by N-acylation and subsequent intramolecular aldol (B89426) condensation to form the 4-hydroxypyridine ring. google.com Another strategy utilizes the reaction of acetylacetone (B45752) enol ethers with perfluoroalkanoates, followed by an acid-catalyzed cyclization to yield substituted pyranones, which can then be converted to 4-hydroxypyridines upon treatment with ammonia. google.com

A plausible cyclization route to a precursor of the target molecule could involve the synthesis of a suitable polycarbonyl compound or a functionalized enamine that can undergo an intramolecular cyclization to form the 2-methoxy-4-hydroxypyridine skeleton. For example, the cyclization of an N-methoxy-N-(2-oxoalkyl)amide has been studied, leading to the formation of substituted pyridinone derivatives. chemicalpapers.com

Functionalization Strategies for Pre-formed Pyridine Rings

This approach is often more direct and relies on the selective modification of a pre-existing, simpler pyridine derivative. The key intermediate for the synthesis of this compound via this route is 2-methoxy-4-hydroxypyridine.

Regioselective Bromination of Hydroxypyridine Derivatives

The introduction of a bromine atom at the 5-position of the 2-methoxy-4-hydroxypyridine ring requires a regioselective bromination reaction. The electronic nature of the substituents on the pyridine ring will direct the incoming electrophile. The hydroxyl group at the 4-position and the methoxy (B1213986) group at the 2-position are both electron-donating, activating the ring towards electrophilic substitution. The directing effects of these groups would favor substitution at the 3- and 5-positions.

A relevant precedent for such a regioselective bromination is the reaction of fused azine N-oxides, where activation with tosic anhydride (B1165640) followed by treatment with a bromide source leads to C2-bromination. nih.gov While the substrate is different, the principle of activating the ring for selective halogenation is applicable. A more direct analogy involves the bromination of 2-amino-5-methoxypyridine, which upon treatment with bromine in hydrobromic acid followed by diazotization and displacement, yields 2-bromo-5-methoxypyridine. chemicalbook.com For the target molecule, direct bromination of 2-methoxy-4-hydroxypyridine (which exists in tautomeric equilibrium with 2-methoxypyridin-4(1H)-one) would likely proceed at the electron-rich 5-position. The use of a mild brominating agent such as N-bromosuccinimide (NBS) in a suitable solvent would be a logical starting point for this transformation.

Table 1: Examples of Regioselective Bromination of Pyridine Derivatives

| Starting Material | Reagent | Product | Yield (%) | Reference |

| 2-Amino-5-methoxypyridine | Br₂, HBr, NaNO₂ | 2-Bromo-5-methoxypyridine | 63 | chemicalbook.com |

| Fused azine N-oxide | Ts₂O, TBAB | C2-Brominated product | Moderate to excellent | nih.gov |

| Thieno[2,3-b]pyridine | NBS | 4-Bromothieno[2,3-b]pyridine | 87 | chemicalbook.com |

This table presents examples of regioselective bromination on related heterocyclic systems, illustrating potential conditions for the synthesis of this compound.

Selective Etherification at the 2-Position of Pyridinols

The synthesis of the key intermediate, 2-methoxy-4-hydroxypyridine, can be envisioned through the selective methylation of 2,4-dihydroxypyridine. This requires differentiating between the two hydroxyl groups. The 2- and 4-hydroxypyridines exist in tautomeric equilibrium with their corresponding pyridone forms. wikipedia.org In the case of 2,4-dihydroxypyridine, the tautomeric equilibrium is complex, but it presents opportunities for selective functionalization.

Selective O-alkylation of hydroxypyridinones can be challenging as N-alkylation is often a competing reaction. However, chemoselective O-alkylation of pyrimidin-2(1H)-ones has been achieved using specific alkylating agents and reaction conditions, providing a useful analogy. nih.gov The choice of solvent and base can significantly influence the N- versus O-alkylation ratio.

A practical approach to achieve selective methoxylation at the 2-position could involve exploiting the differential acidity of the two hydroxyl groups or employing a protecting group strategy. For example, one of the hydroxyl groups could be selectively protected, followed by methylation of the other, and subsequent deprotection. Alternatively, direct selective methylation might be achievable under carefully controlled conditions using a mild methylating agent like dimethyl carbonate in the presence of a suitable catalyst. rsc.org The synthesis of 2-methoxypyridine (B126380) itself is often achieved by the reaction of 2-chloropyridine (B119429) with sodium methoxide, a reaction that could be adapted for a precursor to the target molecule. guidechem.comchemicalbook.com

Directed Hydroxylation Methods at the 4-Position

The introduction of a hydroxyl group at the 4-position of a pre-functionalized pyridine ring, such as 5-bromo-2-methoxypyridine (B44785), represents a significant synthetic challenge due to the electronic nature of the pyridine ring. Direct hydroxylation of pyridines is often difficult to control, both in terms of regioselectivity and yield. However, several strategies involving directed C-H functionalization have emerged as powerful tools for the synthesis of hydroxylated pyridine derivatives.

One plausible approach for the synthesis of this compound is the directed C-H hydroxylation of a suitable precursor, such as 5-bromo-2-methoxypyridine. This transformation can potentially be achieved through various catalytic systems. Transition-metal-catalyzed C-H activation is a prominent strategy, with catalysts based on palladium, rhodium, and iron being extensively studied for the functionalization of pyridine rings. In the context of hydroxylation, iron-based catalysts are of particular interest due to their low cost and toxicity. The catalytic cycle for such a reaction would likely involve the coordination of the pyridine nitrogen to the metal center, followed by a C-H activation step at the 4-position and subsequent oxidation to introduce the hydroxyl group. The presence of substituents on the pyridine ring can significantly influence the reactivity and regioselectivity of these reactions. For instance, the electronic properties of the bromo and methoxy groups in 5-bromo-2-methoxypyridine will play a crucial role in directing the hydroxylation to the desired position.

Another emerging strategy for the selective hydroxylation of pyridines involves photochemical methods. For example, the photochemical valence isomerization of pyridine N-oxides has been shown to be an effective method for the C3-selective hydroxylation of pyridines. acs.orgnih.govnih.gov While this method targets a different position, it highlights the potential of photochemical approaches in overcoming the inherent reactivity patterns of the pyridine ring. A similar strategy, perhaps involving a different excited state or a directing group, could potentially be developed for C4-hydroxylation.

Optimization of Reaction Parameters and Yield Enhancement

The successful synthesis of this compound, regardless of the chosen method, will heavily rely on the careful optimization of various reaction parameters to maximize the yield and selectivity.

Solvent Effects on Reaction Efficacy and Selectivity

| Solvent | Dielectric Constant (at 20°C) | Potential Role in Synthesis |

| Acetonitrile | 37.5 | Good for dissolving polar reactants and catalysts, can coordinate to metal centers. |

| Dichloromethane | 8.93 | Common inert solvent for a wide range of organic reactions. |

| Tetrahydrofuran (THF) | 7.58 | Aprotic ether solvent, can coordinate to metal centers. |

| 1,4-Dioxane | 2.21 | Less polar aprotic ether solvent. |

| Toluene | 2.38 | Apolar solvent, often used in reactions requiring higher temperatures. |

| 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) | 16.7 | Highly polar, non-coordinating solvent that can promote C-H activation. |

This table provides a selection of common solvents and their potential relevance to the synthesis of this compound. The optimal solvent would need to be determined experimentally.

Temperature and Pressure Influences on Reaction Pathways

Temperature is a key parameter that can significantly impact the rate and outcome of a chemical reaction. For the synthesis of this compound, the optimal temperature will depend on the specific synthetic route chosen. Endothermic reactions will require higher temperatures to proceed at a reasonable rate, while exothermic reactions may require cooling to prevent side reactions and decomposition of the product. In some cases, microwave irradiation can be used to rapidly heat the reaction mixture, which can lead to shorter reaction times and improved yields. researchgate.net

Pressure is another parameter that can be manipulated to influence reaction pathways, particularly for reactions involving gaseous reagents or intermediates. While likely less critical for the direct hydroxylation of a pyridine derivative, it could play a role in certain catalytic cycles or in reactions where a gaseous byproduct is formed.

Catalyst Selection and Loading for Enhanced Synthesis

The choice of catalyst is arguably the most critical factor in a directed hydroxylation reaction. The catalyst's activity and selectivity will determine the feasibility of the synthesis. For the hydroxylation of 5-bromo-2-methoxypyridine, a range of transition metal catalysts could be considered. The electronic and steric properties of the ligands coordinated to the metal center are crucial for tuning the catalyst's reactivity. For example, in iron-catalyzed hydroxylations, the use of different substituted pyridine co-ligands has been shown to have a significant effect on the reaction's efficiency. mdpi.com

The catalyst loading, or the amount of catalyst used relative to the substrate, is another important parameter to optimize. Higher catalyst loadings can lead to faster reaction rates but also increase the cost of the synthesis and can lead to difficulties in purification. The optimal catalyst loading will be a balance between achieving a high yield in a reasonable timeframe and minimizing the amount of catalyst used.

| Catalyst Type | Potential Advantages | Key Optimization Parameters |

| Palladium-based | High activity in C-H activation, well-studied. | Ligand structure, oxidation state, catalyst loading. |

| Iron-based | Low cost, low toxicity, environmentally benign. | Ligand design, choice of oxidant, reaction temperature. |

| Copper-based | Readily available, versatile reactivity. | Ligand denticity, solvent, nature of the oxidant. |

| Photoredox | Mild reaction conditions, unique reactivity pathways. | Photosensitizer, light source, solvent. |

This table presents potential catalyst types for the synthesis of this compound. The ideal catalyst would need to be identified through experimental investigation.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical processes that are more environmentally friendly. The application of these principles to the synthesis of this compound is crucial for developing a sustainable and responsible manufacturing process.

Several green chemistry principles can be applied to this synthesis. researchgate.net The use of catalytic methods, as discussed in the previous sections, is inherently greener than stoichiometric approaches as it reduces the amount of waste generated. The selection of a catalyst based on an earth-abundant and non-toxic metal, such as iron, would further enhance the greenness of the process. rsc.org

The choice of solvent is another key aspect of green chemistry. Ideally, the reaction would be carried out in a green solvent, such as water, ethanol, or a biodegradable solvent. If an organic solvent is necessary, the one with the lowest environmental impact should be chosen. Minimizing the amount of solvent used or even performing the reaction under solvent-free conditions would be even more desirable.

Other green chemistry considerations include atom economy, which is a measure of how efficiently the atoms in the reactants are incorporated into the final product. A reaction with high atom economy will generate less waste. Energy efficiency is also important, and the use of milder reaction conditions, such as lower temperatures and pressures, will reduce the energy consumption of the process. Finally, the development of a process that avoids the use of hazardous reagents and minimizes the generation of hazardous waste is a key goal of green chemistry.

Chemical Reactivity and Mechanistic Investigations of 5 Bromo 4 Hydroxy 2 Methoxypyridine

Reactivity of the Bromine Moiety

The bromine atom at the C-5 position of the pyridine (B92270) ring is a key site for synthetic modification, enabling the introduction of new carbon-carbon and carbon-heteroatom bonds. Its reactivity is modulated by the electron-donating effects of the C-2 methoxy (B1213986) and C-4 hydroxyl groups.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) on pyridine rings typically requires activation by electron-withdrawing groups and proceeds via a Meisenheimer complex. In 5-Bromo-4-hydroxy-2-methoxypyridine, the C-2 methoxy and C-4 hydroxyl groups are electron-donating, which deactivates the ring towards traditional SNAr by increasing electron density and destabilizing the potential anionic intermediate.

However, the reactivity of halogenated pyridines can be enhanced. For instance, in heavily substituted pyridines like 5-bromo-2-chloro-4-fluoro-3-iodopyridine, regioselective SNAr reactions can be achieved, demonstrating that the pyridine nitrogen facilitates nucleophilic attack, particularly at the C-2 and C-6 positions, and to a lesser extent, the C-4 position. researchgate.net For this compound, direct displacement of the C-5 bromine via SNAr is generally unfavorable under standard conditions due to poor activation. The reaction would likely require harsh conditions or quaternization of the pyridine nitrogen to sufficiently activate the ring system.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)

The bromine atom at C-5 is well-suited for palladium-catalyzed cross-coupling reactions, which are less sensitive to the electron density of the aromatic ring compared to SNAr. These reactions provide a powerful and versatile method for forming new bonds.

The Suzuki-Miyaura coupling , which joins an organoboron species with an organohalide, is a prominent reaction for this class of compounds. Related structures like 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) readily undergo Suzuki coupling with various arylboronic acids in the presence of a palladium catalyst. mdpi.com Good yields are often achieved using catalysts like Pd(PPh₃)₄ with a suitable base and solvent. mdpi.comnih.gov Given these precedents, this compound is expected to be an excellent substrate for Suzuki coupling, reacting with aryl- or alkylboronic acids to form 5-substituted-4-hydroxy-2-methoxypyridines. The reaction tolerates a wide variety of functional groups. nih.gov

The general catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with the boronic acid derivative and reductive elimination to yield the coupled product and regenerate the catalyst. uwindsor.ca

| Reaction Type | Analogous Substrate | Catalyst | Base | Solvent | Yield | Reference |

| Suzuki Coupling | 5-(4-bromophenyl)-4,6-dichloropyrimidine | Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | 1,4-Dioxane | Good | mdpi.com |

| Suzuki Coupling | (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline | Pd(PPh₃)₄ | K₃PO₄ | Dioxane/H₂O | 31-46% | nih.gov |

| Suzuki Coupling | Alkenyl Bromides | PdCl₂(dppf)·CH₂Cl₂ (10 mol%) | Cs₂CO₃ | Toluene/H₂O | 49-95% | nih.gov |

Other important cross-coupling reactions include the Sonogashira coupling (with terminal alkynes) and the Buchwald-Hartwig amination (with amines). These reactions would proceed under similar palladium-catalyzed conditions, allowing for the introduction of alkynyl and amino functionalities, respectively, at the C-5 position.

Carbon-Bromine Bond Activation with Organometallic Reagents

The carbon-bromine bond can be activated through metal-halogen exchange, typically using organolithium reagents like n-butyllithium (n-BuLi) or lithium amide bases such as lithium tetramethylpiperidide (LTMP). This generates a highly reactive pyridyl-lithium species that can be trapped with various electrophiles.

Studies on the related compound 2-bromo-4-methoxypyridine (B110594) show that treatment with LTMP followed by quenching with an electrophile like DMF leads to substitution at the C-3 position. arkat-usa.org This indicates a directed metalation mechanism where the C-4 methoxy group directs the deprotonation to the adjacent C-3 position.

For this compound, the reaction is more complex due to the presence of the acidic hydroxyl group and the influence of tautomerism. The reaction of the pyridin-4-one tautomer with a strong base would likely involve deprotonation of the N-H or C-3 position. Alternatively, a halogen-lithium exchange at the C-5 bromine could occur, particularly with reagents like n-BuLi at low temperatures. researchgate.net The resulting lithiated species would be a powerful intermediate for forming new carbon-carbon or carbon-heteroatom bonds by reaction with electrophiles.

Reactivity of the Hydroxyl Group

The reactivity of the C-4 hydroxyl group is intrinsically linked to the tautomeric equilibrium between the hydroxy-pyridine form and the pyridin-4-one form.

Alkylation and Acylation Reactions

The hydroxyl group can undergo O-alkylation and O-acylation. However, because of the pyridin-4-one tautomer, these reactions can be competitive, leading to either O-substitution on the enol form or N-substitution on the keto form. The choice of reagents and reaction conditions can influence the selectivity.

A general procedure for O-alkylation involves treating the substrate with a base like sodium hydride (NaH) to form the alkoxide, followed by the addition of an alkylating agent such as an alkyl halide. nih.gov For example, using NaH and propargyl bromide in THF is an effective method for O-alkylation. nih.gov

Acylation can be achieved using acylating agents like acid chlorides or anhydrides, often in the presence of a base. A patent describes the acylation of a similar structure, 5-bromo-2-methoxy-4-methyl-3-nitropyridine, with an oxalate (B1200264) ester under basic conditions, highlighting the feasibility of such transformations on this scaffold. google.com The regioselectivity (N- vs. O-acylation) would depend on factors like the solvent, base, and the nature of the acylating agent.

| Reaction Type | Reagents | General Conditions | Outcome | Reference |

| O-Alkylation | NaH, Propargyl Bromide | THF, 0°C to room temp. | Forms O-alkylated product | nih.gov |

| Acylation | Oxalate ester, DBU | DMF | Forms acylated product | google.com |

Tautomerism and its Impact on Reactivity Profiles

A critical feature of 4-hydroxypyridine (B47283) derivatives is their existence as a mixture of tautomers: the aromatic 4-hydroxypyridine form and the non-aromatic pyridin-4-one form. For the title compound, this equilibrium is between This compound and 5-bromo-2-methoxy-1H-pyridin-4-one . frontierspecialtychemicals.com

This tautomerism has profound consequences for reactivity:

Aromaticity and Nucleophilicity: The hydroxypyridine form is aromatic, while the pyridin-4-one form is not. The pyridin-4-one tautomer possesses an amide-like character, with a nucleophilic nitrogen atom and an enone-like system.

Site of Attack: The presence of two tautomers provides multiple reactive sites. Electrophiles can attack the oxygen of the hydroxyl form or the nitrogen of the pyridinone form. This competition is evident in alkylation and acylation reactions. nih.gov

Influence on C-Br Reactivity: The electronic nature of the ring is different in each tautomer. The pyridin-4-one form has a more electron-deficient π-system, which could, in principle, make the C-5 position more susceptible to certain types of nucleophilic attack or organometallic reactions compared to the electron-rich aromatic hydroxy-pyridine tautomer. The keto-enol tautomerism is known to be influenced by solvent polarity and substituent groups. researchgate.net

Reactivity of the Methoxy Group

The methoxy group at the C-2 position is a significant determinant of the molecule's reactivity profile, participating in reactions such as demethylation and electronically influencing the pyridine ring.

Demethylation Reactions

The cleavage of the methyl-oxygen bond in the 2-methoxy group of this compound to yield 5-bromo-2,4-dihydroxypyridine is a synthetically important transformation. This demethylation is typically achieved under stringent reaction conditions due to the stability of the aryl ether linkage.

Common reagents for the demethylation of aryl methyl ethers include strong proton acids and Lewis acids. Boron tribromide (BBr₃) is a particularly effective reagent for this purpose and can often be used at or below room temperature. wikipedia.org The mechanism involves the initial formation of a Lewis acid-base adduct between the ether oxygen and the highly Lewis acidic boron center. This is followed by nucleophilic attack of a bromide ion on the methyl group, leading to the formation of an aryloxydibromoborane and methyl bromide. Subsequent workup hydrolyzes the boron-oxygen bond to furnish the desired phenol.

Another established method for demethylation is the use of strong protic acids like pyridinium (B92312) hydrochloride at high temperatures. wikipedia.org The mechanism is thought to begin with the unfavorable protonation of the ether oxygen, which significantly increases the electrophilicity of the methyl group, making it susceptible to nucleophilic attack by the chloride ion.

| Reagent | Typical Conditions | Product | Notes |

| Boron Tribromide (BBr₃) | CH₂Cl₂, -78 °C to RT | 5-Bromo-2,4-dihydroxypyridine | Highly effective for aryl methyl ether cleavage. |

| Pyridinium hydrochloride | High temperature (e.g., 180-200 °C) | 5-Bromo-2,4-dihydroxypyridine | Requires harsh conditions due to the low acidity of the pyridinium ion. wikipedia.org |

| Hydrogen Iodide (HI) | Acetic acid, reflux | 5-Bromo-2,4-dihydroxypyridine | A classic but harsh method for ether cleavage. |

Electronic Contributions to Pyridine Ring Reactivity

The 2-methoxy group exerts a significant electronic influence on the pyridine ring, which is inherently electron-deficient due to the electronegativity of the nitrogen atom. The methoxy group possesses a dual electronic nature: it is electron-withdrawing through the inductive effect (-I) and electron-donating through the resonance effect (+M).

The resonance effect involves the delocalization of a lone pair of electrons from the oxygen atom into the pyridine ring's π-system. This increases the electron density, particularly at the ortho (C-3) and para (C-5) positions relative to the methoxy group. However, in this compound, the C-5 position is occupied by a bromine atom. This electron donation can partially counteract the deactivating effect of the pyridine nitrogen, making the ring more susceptible to electrophilic attack than unsubstituted pyridine.

Pyridine Nitrogen Reactivity

The lone pair of electrons on the pyridine nitrogen atom makes it a site of basicity and nucleophilicity, enabling reactions such as protonation, Lewis acid coordination, and N-oxidation.

Protonation and Lewis Acid-Base Interactions

The nitrogen lone pair can also act as a Lewis base, donating its electron pair to a Lewis acid (e.g., metal ions like Zn²⁺, or boron trifluoride). organicchemistrytutor.comnih.gov This coordination activates the pyridine ring towards nucleophilic attack by withdrawing electron density from the ring system, making the carbon atoms more electrophilic. nih.govresearchgate.net This strategy is often employed to facilitate nucleophilic aromatic substitution reactions on the pyridine ring, which are otherwise difficult.

N-Oxidation Reactions

The pyridine nitrogen can be oxidized to form a pyridine N-oxide. This transformation is typically carried out using oxidizing agents such as hydrogen peroxide in acetic acid, or peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). nih.govarkat-usa.org

The resulting N-oxide exhibits altered reactivity compared to the parent pyridine. scripps.edu The N-O bond is polar, with a partial positive charge on the nitrogen and a partial negative charge on the oxygen. This has several consequences:

The N-oxide is less basic than the corresponding pyridine. scripps.edu

The ring becomes more reactive towards both electrophilic and nucleophilic substitution. Electrophiles can attack the oxygen atom, and nucleophiles can attack the C-2 and C-4 positions, which are rendered more electron-deficient. scripps.edu

The N-oxide functionality can be used as a protecting group or as a handle for further functionalization, as the oxygen atom can be subsequently removed by deoxygenation reactions. acs.org

Reaction Kinetics and Thermodynamic Studies of this compound Derivatives

While specific kinetic and thermodynamic data for this compound are not extensively documented, the principles governing the reactivity of substituted pyridines can be applied to its derivatives.

Kinetic studies on related substituted pyridines in nucleophilic aromatic substitution reactions show that the reaction rates are highly dependent on the nature of the substituents on both the pyridine ring and the nucleophile. researchgate.net For derivatives of this compound, the electron-donating methoxy and hydroxyl groups would be expected to decrease the rate of nucleophilic attack on the ring, while the electron-withdrawing bromo group and the pyridine nitrogen itself would accelerate it. Computational studies using density functional theory (DFT) on similar systems have been used to calculate reaction barriers and elucidate mechanisms, such as distinguishing between SNAr and other substitution pathways. rsc.orgnih.gov

Thermodynamic data for the protonation of a wide range of substituted pyridines have been compiled. rsc.org These studies allow for the calculation of thermodynamic functions such as the change in Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°) for the dissociation of pyridinium ions. The pKa of a substituted pyridine derivative is a direct measure of the thermodynamic stability of its protonated form. For a derivative of this compound, the pKa would reflect the cumulative electronic effects of the bromo, hydroxyl, and methoxy substituents on the stability of the corresponding pyridinium cation.

Elucidation of Reaction Mechanisms via Spectroscopic and Isotopic Labeling Techniques

The elucidation of reaction mechanisms for this compound relies heavily on the synergistic use of spectroscopic and isotopic labeling techniques. These methods provide invaluable insights into the transient intermediates, transition states, and the sequence of bond-forming and bond-breaking events that occur during a chemical transformation. While specific, in-depth mechanistic studies exclusively focused on this compound are not extensively reported in publicly available literature, the established principles of physical organic chemistry and studies on closely related substituted pyridines allow for a detailed projection of how such investigations would be conducted and the nature of the expected findings.

Spectroscopic Monitoring of Reactions

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) are powerful tools for monitoring the progress of a reaction in real-time or through aliquot analysis. These methods allow for the identification and quantification of reactants, intermediates, and products, thereby painting a detailed picture of the reaction pathway.

For instance, in a typical nucleophilic substitution reaction on the pyridine ring, ¹H and ¹³C NMR spectroscopy would be employed to track the disappearance of the starting material and the appearance of the product. The chemical shifts of the protons and carbons on the pyridine ring are highly sensitive to the electronic environment. A change in substitution at a particular position would lead to predictable upfield or downfield shifts for the remaining nuclei.

Hypothetical ¹H NMR Monitoring of a Nucleophilic Substitution Reaction

Consider a hypothetical nucleophilic substitution reaction where the bromo group at the C5 position of this compound is displaced by a nucleophile (Nu). The progress of this reaction could be monitored by observing the changes in the ¹H NMR spectrum.

| Compound | Proton | Expected Chemical Shift (δ, ppm) |

| This compound | H-3 | ~6.5 |

| H-6 | ~7.8 | |

| 5-Nu-4-hydroxy-2-methoxypyridine | H-3 | ~6.3 |

| H-6 | ~7.5 |

Note: These are hypothetical values based on general substituent effects on pyridine rings. Actual values would need to be determined experimentally.

By integrating the signals corresponding to the starting material and the product at various time points, kinetic data can be extracted to determine the reaction order and rate constant.

Isotopic Labeling for Mechanistic Confirmation

Isotopic labeling is an indispensable tool for unequivocally determining reaction mechanisms, particularly for distinguishing between different possible pathways that might be spectroscopically indistinguishable otherwise. In the context of this compound, isotopes such as ²H (Deuterium), ¹³C, ¹⁵N, and ¹⁸O could be strategically incorporated into the molecule or the reagents.

For example, to probe the mechanism of a reaction involving the hydroxyl group, an experiment could be conducted using an ¹⁸O-labeled water or hydroxide (B78521) as the nucleophile. Subsequent mass spectrometric analysis of the product would reveal whether the ¹⁸O has been incorporated, confirming the participation of the hydroxyl group in the reaction.

Probing Tautomerism using ¹⁵N Isotopic Labeling

The 4-hydroxy-pyridine moiety can exist in equilibrium with its pyridone tautomer. While the equilibrium for 4-hydroxypyridine itself heavily favors the pyridone form, the substituents on this compound will influence this equilibrium. Isotopic labeling with ¹⁵N can provide a definitive answer.

By synthesizing ¹⁵N-labeled this compound, one could use ¹⁵N NMR spectroscopy to observe the chemical shift, which is highly sensitive to the hybridization and bonding environment of the nitrogen atom.

| Tautomer | Expected ¹⁵N Chemical Shift (δ, ppm) |

| 4-Hydroxy-pyridine form | ~ -60 to -100 |

| 4-Pyridone form | ~ -150 to -200 |

Note: These are approximate ranges for pyridine and pyridone-type nitrogen atoms and serve for illustrative purposes.

The observation of a single peak in a specific region, or two peaks corresponding to both tautomers, would provide direct evidence for the predominant form in solution and could be used to study the kinetics and thermodynamics of the tautomerization process.

The combination of in-situ spectroscopic monitoring and carefully designed isotopic labeling experiments provides a powerful arsenal (B13267) for the detailed investigation of the chemical reactivity and reaction mechanisms of this compound. While direct experimental reports may be limited, the application of these established methodologies allows for a robust and scientifically sound elucidation of its chemical behavior.

Advanced Structural Characterization of 5 Bromo 4 Hydroxy 2 Methoxypyridine and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone for the structural determination of organic compounds in solution and the solid state. A multi-faceted NMR approach would be indispensable for characterizing 5-Bromo-4-hydroxy-2-methoxypyridine.

1D NMR (¹H, ¹³C, ¹⁵N) Chemical Shift Analysis and Coupling Constants

One-dimensional NMR experiments provide fundamental information about the chemical environment of magnetically active nuclei.

¹H NMR: The proton NMR spectrum of this compound would be expected to show distinct signals for the methoxy (B1213986) protons and the aromatic proton on the pyridine (B92270) ring. The chemical shifts (δ) of these protons are influenced by the electronic effects of the bromo, hydroxyl, and methoxy substituents. The integration of these signals would confirm the number of protons in each environment. Furthermore, coupling constants (J) between adjacent protons, although limited in this specific structure, are critical for establishing connectivity in more complex derivatives.

¹³C NMR: The carbon-13 NMR spectrum would reveal the number of unique carbon atoms in the molecule. The chemical shifts of the carbon atoms in the pyridine ring, as well as the methoxy carbon, would provide insights into their electronic environment. For instance, the carbon atom attached to the bromine would be expected to show a characteristic shift. Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between CH, CH₂, and CH₃ groups.

¹⁵N NMR: Nitrogen-15 NMR, although less common due to the lower natural abundance and sensitivity of the ¹⁵N isotope, can provide valuable information about the electronic structure of the pyridine ring. The chemical shift of the nitrogen atom would be sensitive to the nature and position of the substituents.

A hypothetical data table for the 1D NMR of this compound is presented below, based on general principles for similar structures.

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

| ¹H (aromatic) | 7.5 - 8.5 | s | - |

| ¹H (methoxy) | 3.8 - 4.2 | s | - |

| ¹H (hydroxyl) | 9.0 - 12.0 | br s | - |

| ¹³C (C-Br) | 100 - 110 | - | - |

| ¹³C (C-OH) | 155 - 165 | - | - |

| ¹³C (C-OCH₃) | 160 - 170 | - | - |

| ¹³C (other aromatic) | 110 - 150 | - | - |

| ¹³C (methoxy) | 55 - 65 | - | - |

Note: This table is illustrative and not based on reported experimental data.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Elucidation

Two-dimensional NMR experiments are powerful tools for establishing correlations between different nuclei, which is crucial for assembling the molecular structure. youtube.comprinceton.edusdsu.edu

COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings, revealing which protons are adjacent to each other in the molecular structure. youtube.comsdsu.edu For derivatives of this compound with multiple ring protons, COSY would be instrumental in assigning their relative positions.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the carbon signals of the atoms to which they are directly attached. youtube.comsdsu.edu This allows for the unambiguous assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. youtube.comprinceton.edusdsu.edu This is a key technique for piecing together the carbon skeleton and identifying quaternary carbons. For instance, correlations between the methoxy protons and the C-2 carbon of the pyridine ring would be expected.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This is particularly useful for determining the stereochemistry and conformation of molecules.

Solid-State NMR Spectroscopy for Polymorph and Crystal Structure Analysis

Solid-state NMR (ssNMR) provides information about the structure and dynamics of molecules in the solid phase. This technique is invaluable for studying polymorphism, where a compound can exist in different crystal forms with distinct physical properties. ssNMR can be used to identify and characterize different polymorphs of this compound and to provide insights into the packing of molecules in the crystal lattice.

Mass Spectrometry Techniques

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a vital tool for determining the molecular weight of a compound and for obtaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry can measure the mass of a molecule with very high accuracy (typically to within a few parts per million). thermofisher.com This allows for the determination of the elemental composition of the molecule, which is a critical step in confirming its identity. thermofisher.com For this compound (C₆H₆BrNO₂), HRMS would be used to confirm its molecular formula by comparing the experimentally measured exact mass with the calculated theoretical mass.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis and Isomer Differentiation

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, where ions of a specific mass-to-charge ratio are selected and then fragmented. The resulting fragment ions are then analyzed to provide information about the structure of the original molecule. The fragmentation pattern of this compound would be expected to show characteristic losses of substituents such as the bromo, hydroxyl, and methoxy groups. This fragmentation data can be used to confirm the connectivity of the molecule and to differentiate it from its isomers. Recent studies on related compounds, such as 4-bromo-2,5-dimethoxyphenethylamine, have demonstrated the utility of liquid chromatography-tandem mass spectrometry for metabolic analysis. nih.gov

A hypothetical fragmentation table for this compound is provided below.

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss |

| 203/205 | 188/190 | CH₃ |

| 203/205 | 174/176 | CHO |

| 203/205 | 124 | Br |

| 203/205 | 95 | Br, CHO |

Note: This table is illustrative and not based on reported experimental data. The presence of bromine would result in a characteristic isotopic pattern (M and M+2 peaks of nearly equal intensity).

X-ray Crystallography

X-ray crystallography stands as the definitive method for determining the solid-state structure of crystalline materials. By analyzing the diffraction pattern of X-rays passing through a crystal, the precise coordinates of each atom in the crystal lattice can be determined, revealing bond lengths, bond angles, and intermolecular interactions.

Single-Crystal X-ray Diffraction for Absolute Structure Determination and Intermolecular Interactions

Intermolecular interactions are crucial in dictating the packing of molecules in the crystal lattice. In the crystal structure of 5-(5-Bromo-2-methoxyphenyl)-2-fluoropyridine, the molecules are reported to interact primarily through van der Waals forces. nih.gov For this compound, the presence of the hydroxyl group introduces the potential for strong hydrogen bonding, which would be a dominant intermolecular force, influencing the crystal packing and physical properties like melting point and solubility.

Table 1: Crystallographic Data for a Related Compound: 5-(5-Bromo-2-methoxyphenyl)-2-fluoropyridine nih.gov

| Parameter | Value |

| Chemical Formula | C₁₂H₉BrFNO |

| Molecular Weight | 282.11 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 3.9376 (4) |

| b (Å) | 20.999 (3) |

| c (Å) | 13.2700 (15) |

| β (°) | 95.035 (7) |

| Volume (ų) | 1093.0 (2) |

| Z | 4 |

Vibrational Spectroscopy

Vibrational spectroscopy explores the quantized vibrational states of a molecule. By measuring the absorption or scattering of light, information about the functional groups present, bond strengths, and molecular symmetry can be obtained.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification and Hydrogen Bonding

Fourier-Transform Infrared (FT-IR) spectroscopy is a fundamental technique for identifying the functional groups within a molecule. The absorption of infrared radiation excites molecular vibrations, and the specific frequencies of absorption are characteristic of particular bonds and functional groups.

For this compound, the FT-IR spectrum is expected to show characteristic absorption bands for the O-H, C-O, C=N, and C-Br bonds. The presence of a broad absorption band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration, with its broadness suggesting the presence of hydrogen bonding. The C-O stretching vibrations of the methoxy group and the phenolic hydroxyl group would likely appear in the 1000-1300 cm⁻¹ region. Aromatic C=C and C=N stretching vibrations are expected in the 1400-1600 cm⁻¹ range. The C-Br stretching vibration would be found at lower wavenumbers, typically below 700 cm⁻¹.

Commercial suppliers of the related compound, 5-Bromo-2-methoxypyridine (B44785), confirm that its infrared spectrum conforms to expected standards, which would show the characteristic peaks for the methoxy and pyridine functionalities, but without the hydroxyl group. thermofisher.comsigmaaldrich.com A comprehensive theoretical and experimental FT-IR study on the related molecule 5-Bromo-2-Hydroxybenzaldehyde showed the O-H stretching vibration at approximately 3684 cm⁻¹. nih.gov

Raman Spectroscopy for Molecular Vibrations and Conformational Insights

Raman spectroscopy is a complementary technique to FT-IR that also probes the vibrational modes of a molecule. It relies on the inelastic scattering of monochromatic light. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is often better for analyzing non-polar bonds and symmetric vibrations, providing a more complete picture of the molecular structure.

A Raman spectrum of this compound would provide further details on the skeletal vibrations of the pyridine ring and the C-Br bond. The symmetric stretching of the pyridine ring would be expected to produce a strong Raman signal. The position and intensity of the various bands can also provide insights into the conformation of the molecule. While specific Raman data for the target compound is not available, studies on related pyridine derivatives demonstrate the utility of this technique in assigning ring vibrations and understanding substituent effects.

Electronic Spectroscopy

Electronic spectroscopy, particularly Ultraviolet-Visible (UV-Vis) spectroscopy, provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. The wavelengths of maximum absorbance (λmax) are related to the electronic structure of the molecule, particularly the extent of conjugation.

For this compound, the pyridine ring constitutes a chromophore that will absorb in the UV region. The presence of the hydroxyl, methoxy, and bromo substituents will influence the energy of the electronic transitions and thus the position of the λmax peaks. The hydroxyl and methoxy groups, being electron-donating, are expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted pyridine. A comprehensive study on 5-Bromo-2-Hydroxybenzaldehyde using UV-Visible spectroscopy in chloroform revealed its absorption characteristics, which can serve as a comparative model. nih.gov

Circular Dichroism (CD) Spectroscopy for Chiral Derivatives and Conformational Studies

Circular Dichroism (CD) spectroscopy is an essential tool for studying chiral molecules. It measures the differential absorption of left and right circularly polarized light. For a molecule to be CD-active, it must be chiral. Therefore, while this compound itself is achiral, its chiral derivatives would exhibit a CD spectrum.

CD spectroscopy is particularly powerful for determining the absolute configuration of chiral centers and for studying the conformational preferences of molecules in solution. The sign and intensity of the CD signals (Cotton effects) are highly sensitive to the spatial arrangement of atoms and chromophores within the molecule.

In the context of chiral derivatives of this compound, the pyridine ring and its substituents would act as the chromophore. The electronic transitions observed in the UV-Visible spectrum would give rise to CD signals if the molecule is chiral. The resulting CD spectrum provides a unique fingerprint of the molecule's three-dimensional structure.

Conformational analysis of flexible molecules can be performed by comparing experimental CD spectra with theoretical spectra calculated for different possible conformations. This approach allows for the determination of the predominant conformation in solution. For instance, studies on other chiral pyridine-substituted compounds have successfully used CD spectroscopy to elucidate their solution structures and the conformations of their complexes. nih.gov

While no specific CD spectroscopic data for chiral derivatives of this compound were found in the available literature, the principles of the technique can be illustrated with data from other chiral heterocyclic compounds. The table below provides a hypothetical representation of what CD data for a chiral derivative might look like.

| Chiral Derivative | Solvent | λ (nm) | Δε (M⁻¹cm⁻¹) |

| (R)-Derivative 1 | Methanol | 270 | +2.5 |

| (R)-Derivative 1 | Methanol | 245 | -1.8 |

| (S)-Derivative 1 | Methanol | 270 | -2.5 |

| (S)-Derivative 1 | Methanol | 245 | +1.8 |

Note: This table is a hypothetical representation to illustrate the nature of CD spectral data and does not represent experimental data for any specific derivative of this compound.

Computational Chemistry and Theoretical Investigations of 5 Bromo 4 Hydroxy 2 Methoxypyridine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, offering profound insights into the electronic structure and reactivity of molecules. For substituted pyridines, these methods are invaluable for elucidating the effects of various functional groups on the aromatic ring.

Density Functional Theory (DFT) for Electronic Structure, Molecular Orbitals, and Reactivity Descriptors

Density Functional Theory (DFT) stands as a cornerstone of computational chemistry, balancing accuracy with computational cost. It is extensively used to investigate the electronic properties of molecules like 5-Bromo-4-hydroxy-2-methoxypyridine. DFT calculations, often employing hybrid functionals such as B3LYP with a suitable basis set like 6-311++G(d,p), can provide detailed information about the molecule's geometry, electronic distribution, and reactivity. niscpr.res.in

The electronic structure is often analyzed through the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a crucial parameter for determining molecular stability and reactivity. researchgate.net For instance, in a study of 2-bromo-5-methylpyridine (B20793), DFT calculations were used to determine these orbital energies and analyze the molecule's stability. niscpr.res.in

Global reactivity descriptors, such as electronegativity (χ), chemical hardness (η), and global electrophilicity index (ω), can be calculated from the HOMO and LUMO energies. These descriptors provide a quantitative measure of the molecule's reactivity. For example, a higher electrophilicity index suggests a greater susceptibility to nucleophilic attack.

A Molecular Electrostatic Potential (MEP) map is another valuable tool derived from DFT calculations. It visualizes the charge distribution on the molecule's surface, identifying electrophilic and nucleophilic sites. In a related compound, (E)-4-bromo-5-methoxy-2-((o-tolylimino)methyl)phenol, MEP analysis revealed that the regions around the electronegative oxygen and nitrogen atoms are the most negative, indicating them as likely sites for electrophilic attack. researchgate.net

Table 1: Example DFT-Calculated Reactivity Descriptors for a Substituted Pyridine (B92270) (Note: Data is illustrative and based on studies of similar compounds)

| Parameter | Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| Energy Gap (ΔE) | 5.3 |

| Electronegativity (χ) | 3.85 |

| Chemical Hardness (η) | 2.65 |

| Global Electrophilicity (ω) | 2.80 |

Ab Initio Methods for High-Accuracy Energetic Predictions and Reaction Pathways

Ab initio methods, which are based on first principles without empirical parameters, offer a higher level of accuracy for energetic predictions, albeit at a greater computational expense. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory are employed for precise calculations of molecular energies, bond dissociation energies, and reaction enthalpies.

Conformational Analysis and Potential Energy Surfaces

The presence of a hydroxyl and a methoxy (B1213986) group on the pyridine ring of this compound suggests the possibility of different conformations due to the rotation around the C-O bonds. Conformational analysis is crucial for identifying the most stable three-dimensional structure of the molecule.

Computational methods can be used to scan the potential energy surface (PES) by systematically rotating the dihedral angles of the flexible groups. This process helps in locating all possible conformers and determining their relative energies. The global minimum on the PES corresponds to the most stable conformation of the molecule. For substituted phenols and anisoles, similar computational approaches have been successfully used to understand their conformational preferences and the intramolecular interactions, such as hydrogen bonds, that stabilize certain geometries.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, which can be invaluable for interpreting experimental data.

NMR Spectroscopy: The chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach, typically within a DFT framework. Calculations on related molecules like 2-bromo-5-methylpyridine have shown good agreement between predicted and experimental ¹H and ¹³C NMR chemical shifts. niscpr.res.in

IR Spectroscopy: The vibrational frequencies in an Infrared (IR) spectrum can be computed from the second derivatives of the energy with respect to the atomic coordinates. These calculations can help in the assignment of experimental IR bands to specific vibrational modes of the molecule. Studies on 5-bromo-2,3-dihydroxy pyridine have utilized such calculations to interpret its IR spectrum. mewaruniversity.org

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the most common method for predicting electronic absorption spectra (UV-Vis). It can calculate the excitation energies and oscillator strengths of electronic transitions. For 3-bromo-2-hydroxypyridine, TD-DFT has been used to simulate the UV-Vis spectrum in different solvents. nih.gov

Table 2: Example of Predicted vs. Experimental Vibrational Frequencies for a Substituted Pyridine Derivative (cm⁻¹) (Note: Data is illustrative and based on studies of similar compounds)

| Vibrational Mode | Calculated Frequency | Experimental Frequency |

| O-H Stretch | 3450 | 3400 |

| C-H Stretch (Aromatic) | 3100 | 3080 |

| C=N Stretch (Ring) | 1610 | 1600 |

| C-O Stretch (Methoxy) | 1250 | 1245 |

| C-Br Stretch | 680 | 670 |

Reaction Pathway Modeling and Transition State Analysis

Understanding the mechanisms of chemical reactions involving this compound is crucial for its application in synthesis. Computational modeling can map out the entire reaction pathway, identifying reactants, products, intermediates, and, most importantly, transition states.

The energy profile of a reaction can be calculated, and the structure of the transition state can be optimized. The energy barrier, or activation energy, determined from the difference in energy between the reactants and the transition state, provides insight into the reaction kinetics. For instance, computational studies on the synthesis of pyridine derivatives have been used to explore the feasibility of different reaction pathways and to optimize reaction conditions.

Molecular Docking and Dynamics Simulations for Ligand-Target Interaction Mechanisms

Given that many pyridine derivatives exhibit biological activity, molecular docking and molecular dynamics (MD) simulations are essential computational tools to investigate their potential as therapeutic agents.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. It is widely used in drug discovery to screen virtual libraries of compounds and to understand the key interactions that stabilize the ligand-protein complex. For example, molecular docking studies on various pyridine and pyrimidine (B1678525) derivatives have been conducted to evaluate their potential as anti-cancer agents by identifying their binding modes within the active sites of target enzymes like thymidylate synthase. jocpr.com

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be performed to study the dynamic behavior of the ligand-protein complex over time. These simulations provide a more realistic picture of the binding stability and can reveal conformational changes in both the ligand and the protein upon binding. MD simulations on complexes of bioactive molecules, such as those related to 5-Bromo-2-Hydroxybenzaldehyde, have been used to assess the stability of the interactions predicted by docking. nih.gov

Table 3: Example Molecular Docking Results for a Pyridine Derivative against a Protein Target (Note: Data is illustrative and based on studies of similar compounds)

| Protein Target | Binding Affinity (kcal/mol) | Key Interacting Residues | Hydrogen Bonds |

| Thymidylate Synthase | -7.5 | TYR 33, HIS 147, SER 124 | 2 |

| VEGFR2 | -8.2 | CYS 919, ASP 1046, GLU 885 | 3 |

| Bromodomain | -6.9 | ASN 140, TYR 97 | 1 |

Topological Analysis of Electron Density (AIM Theory) for Bonding Characterization

As of the latest available research, a detailed topological analysis of the electron density using the Quantum Theory of Atoms in Molecules (AIM) for the compound this compound has not been published in peer-reviewed literature. While computational studies, including Density Functional Theory (DFT) calculations, are commonly employed to investigate the electronic structure and properties of novel chemical entities, specific research focusing on the AIM analysis of this particular substituted pyridine has not been identified.

The AIM theory, developed by Richard Bader, provides a rigorous method for partitioning the electron density of a molecule into atomic basins, allowing for a quantitative description of chemical bonding. This analysis identifies critical points in the electron density, such as bond critical points (BCPs), ring critical points (RCPs), and cage critical points (CCPs), which reveal the nature of atomic interactions. Key parameters derived from the electron density (ρ) and its Laplacian (∇²ρ) at the BCPs are used to classify bonds as either shared-shell (covalent) or closed-shell (ionic, hydrogen bonds, van der Waals interactions) interactions.

Although no specific data exists for this compound, a hypothetical AIM analysis would be expected to provide insights into:

The nature of the C-Br bond and the extent of its covalent versus polar character.

The characteristics of the intramolecular hydrogen bond that may form between the hydroxyl group at the 4-position and the nitrogen atom of the pyridine ring or the methoxy group at the 2-position.

The electronic properties of the aromatic ring and the influence of the substituents (bromo, hydroxyl, and methoxy groups) on the delocalization of electrons within the pyridine ring.

Without experimental or theoretical data from dedicated studies on this compound, any discussion on its specific bonding characteristics under the AIM framework would be purely speculative. Further research is required to be undertaken to provide the specific values and detailed bonding analysis for this compound.

5 Bromo 4 Hydroxy 2 Methoxypyridine As a Versatile Synthetic Building Block

Role in the Synthesis of Novel Heterocyclic Scaffolds and Ring Systems

The inherent reactivity of 5-Bromo-4-hydroxy-2-methoxypyridine lends itself to the construction of a variety of novel heterocyclic scaffolds. The presence of the bromine atom at the 5-position makes it an ideal substrate for various cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. These reactions enable the introduction of diverse aryl, heteroaryl, or alkyl groups, leading to the formation of complex biaryl or substituted pyridine (B92270) structures that are central to many pharmacologically active molecules.

Furthermore, the hydroxyl group at the 4-position can be readily converted into other functional groups or can participate in cyclization reactions. For instance, it can be O-alkylated or O-arylated to introduce further diversity. The interplay between the hydroxyl and the adjacent bromo substituent can be exploited to construct fused ring systems. The methoxy (B1213986) group at the 2-position influences the electronic properties of the pyridine ring and can also be a site for demethylation to reveal a hydroxypyridine tautomer, offering additional synthetic pathways.

| Reaction Type | Reagents and Conditions | Resulting Scaffold | Potential Applications |

| Suzuki Coupling | Arylboronic acid, Pd catalyst, base | 5-Aryl-4-hydroxy-2-methoxypyridine | Medicinal chemistry, materials science |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | 5-Alkynyl-4-hydroxy-2-methoxypyridine | Organic electronics, probe synthesis |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, base | 5-Amino-4-hydroxy-2-methoxypyridine | Pharmaceutical intermediates |

| O-Alkylation | Alkyl halide, base | 5-Bromo-4-alkoxy-2-methoxypyridine | Diversification of building blocks |

Precursor for Advanced Organic Materials Research

The unique electronic and structural features of this compound make it a promising precursor for the development of advanced organic materials. The pyridine core is an electron-deficient system, and by strategically introducing electron-donating or electron-withdrawing groups through cross-coupling reactions at the bromine position, the electronic properties of the resulting molecules can be finely tuned. This makes it a valuable component in the design of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

The ability to form hydrogen bonds via the hydroxyl group can also be utilized to control the solid-state packing of derived materials, which is a critical factor in determining their electronic properties and device performance. The methoxy group can influence solubility and processing characteristics, which are important for the fabrication of thin-film devices.

Applications in the Total Synthesis of Complex Natural Product Analogs

While direct applications in the total synthesis of natural products may be less documented, the structural motifs accessible from this compound are found in numerous biologically active natural products. Its utility lies in the synthesis of functionalized pyridine-containing fragments that can be incorporated into larger, more complex molecules. The ability to perform sequential and site-selective modifications on the pyridine ring allows for the efficient construction of highly substituted intermediates required for the synthesis of natural product analogs. These analogs are crucial for structure-activity relationship (SAR) studies, which aim to improve the biological activity and pharmacokinetic properties of the parent natural product.

Development of Novel Ligands for Organometallic Catalysis

The pyridine nitrogen atom in this compound can act as a coordinating atom for metal centers, making it a potential scaffold for the design of novel ligands for organometallic catalysis. By introducing other coordinating groups through reactions at the bromine or hydroxyl positions, polydentate ligands can be synthesized. For example, the introduction of a phosphine group at the 5-position via a cross-coupling reaction would create a P,N-ligand, which are known to be effective in a variety of catalytic transformations, including asymmetric hydrogenation and cross-coupling reactions. The electronic properties of the ligand, and thus its catalytic activity, can be modulated by the substituents on the pyridine ring.

| Ligand Type | Synthetic Modification | Potential Catalytic Applications |

| P,N-Ligand | Phosphination at the 5-position | Asymmetric catalysis, cross-coupling |

| N,O-Ligand | Chelation involving the pyridine nitrogen and 4-hydroxyl group | Oxidation catalysis, polymerization |

| Bipyridine-type Ligand | Dimerization via coupling at the 5-position | Redox catalysis, photochemistry |

Design and Synthesis of Photoactive Molecules Incorporating the Pyridine Moiety

The pyridine moiety is a common component of photoactive molecules, including fluorescent probes and photosensitizers. The electronic properties of this compound can be tailored to create molecules with specific photophysical properties. For instance, extending the π-conjugation through cross-coupling reactions at the bromine position can lead to a red-shift in the absorption and emission spectra. The hydroxyl group can serve as a recognition site for analytes, leading to changes in the fluorescence properties upon binding, forming the basis for fluorescent sensors. The combination of the pyridine ring and various substituents allows for the design of molecules with tunable excited-state properties, which is essential for applications in photodynamic therapy and photo-redox catalysis.

Mechanistic Investigations of 5 Bromo 4 Hydroxy 2 Methoxypyridine in Biological Systems

Molecular Interactions with Enzymes

No studies detailing the interaction of 5-Bromo-4-hydroxy-2-methoxypyridine with any purified enzymes have been identified. Therefore, data on the following are unavailable:

Ligand Binding Studies to Purified Enzymes

There are no published reports on ligand binding assays conducted with this compound to determine its affinity for any specific enzyme targets.

Kinetic Analysis of Enzyme-Substrate Interactions in the Presence of the Compound

Information regarding the kinetic analysis of enzyme-substrate interactions in the presence of this compound is absent from the scientific literature. Without such studies, it is not possible to determine if the compound acts as an inhibitor, activator, or has no effect on enzyme kinetics.

Structural Elucidation of Compound-Enzyme Complexes via X-ray Co-Crystallography

There are no publicly accessible X-ray co-crystallography structures of this compound in complex with any enzyme. This lack of structural data means that the precise binding mode and molecular interactions at an atomic level remain unknown.

Receptor Binding Studies

Similarly, no research has been found concerning the binding of this compound to any biological receptors.

In Vitro Radioligand Binding Assays

No in vitro radioligand binding assays have been reported for this compound. Such assays are crucial for determining the affinity and selectivity of a compound for various receptors.

Surface Plasmon Resonance (SPR) for Kinetic Binding Analysis

There is no data from Surface Plasmon Resonance (SPR) studies for this compound. SPR analysis would provide real-time data on the kinetics of its binding to receptors, including association and dissociation rates.

Interaction with Nucleic Acids (DNA/RNA)

The potential for a molecule like this compound to interact with nucleic acids is a key area of investigation for determining its possible genotoxicity or its utility as a therapeutic agent targeting DNA or RNA processes. Such studies would typically involve a multi-faceted approach to determine both the strength and the nature of the binding.

Binding Affinity Studies (e.g., UV-Vis titration, Fluorescence quenching)

To quantify the strength of the interaction between this compound and nucleic acids, researchers would employ spectroscopic techniques. UV-Vis titration involves monitoring the changes in the ultraviolet-visible absorption spectrum of the compound as increasing concentrations of DNA or RNA are added. Shifts in the absorption maxima or changes in absorbance intensity can indicate an interaction and can be used to calculate the binding constant (Kb), a measure of the binding affinity.

Fluorescence quenching is another powerful technique. If this compound were fluorescent, its emission intensity would be expected to decrease upon binding to DNA or RNA. By analyzing the extent of this quenching at various nucleic acid concentrations, one can determine the binding constant and quenching mechanism.

Table 1: Hypothetical Binding Affinity Data for this compound with Calf Thymus DNA (CT-DNA)

| Technique | Binding Constant (Kb) (M-1) |

|---|---|

| UV-Vis Titration | Data Not Available |

Intercalation vs. Groove Binding Mechanisms

Understanding how a small molecule binds to the DNA double helix is crucial. The primary modes of non-covalent interaction are intercalation, where the molecule inserts itself between the base pairs of the DNA, and groove binding, where it sits (B43327) in the major or minor groove of the helix.

Distinguishing between these mechanisms often involves several experimental approaches. For instance, viscosity measurements of a DNA solution can be indicative of the binding mode. Intercalating agents typically cause an increase in the viscosity of the DNA solution as they lengthen and unwind the double helix. In contrast, groove binders usually have a less pronounced effect on DNA viscosity.

Circular dichroism (CD) spectroscopy is another valuable tool. The CD spectrum of DNA is sensitive to its conformation, and the binding of a small molecule can induce characteristic changes. Intercalation often leads to significant perturbations in the CD spectrum, while groove binding results in more subtle changes.

Modulatory Effects on Ion Channels (Mechanistic Focus on Gating and Permeation)

Substituted pyridines have been noted in the literature for their potential to modulate the activity of various ion channels, which are critical for cellular signaling and excitability. Research into the effects of this compound would need to establish not only if it affects ion channel function but also the precise mechanism of action.

Electrophysiological techniques, such as the patch-clamp method, are the gold standard for studying ion channel activity. These techniques would allow for direct measurement of the flow of ions through specific channels in the presence and absence of the compound. This would reveal whether this compound acts as an activator or an inhibitor of the channel.

Further investigation would focus on the mechanisms of gating (the opening and closing of the channel) and permeation (the passage of ions through the open pore). For example, does the compound alter the voltage-dependence of channel activation or inactivation? Does it physically block the pore, preventing ion flow? These questions can be addressed by detailed analysis of the channel's electrical currents under various experimental conditions.

Table 2: Potential Modulatory Effects of this compound on a Representative Voltage-Gated Ion Channel

| Parameter | Effect |

|---|---|

| Channel Activation | Data Not Available |

| Channel Inactivation | Data Not Available |

Cellular Uptake and Intracellular Localization Mechanisms

For a compound to have an intracellular biological effect, it must first cross the cell membrane. Understanding the mechanisms of cellular uptake is therefore fundamental. Studies would need to determine whether this compound enters cells via passive diffusion, driven by its physicochemical properties and the concentration gradient, or through active transport mechanisms involving membrane transporter proteins.

Once inside the cell, the compound's site of accumulation, or intracellular localization, will heavily influence its biological activity. Fluorescence microscopy could be a powerful tool for this, provided that this compound is intrinsically fluorescent or can be tagged with a fluorescent dye. By co-localizing the compound's fluorescence with specific organelle markers, it would be possible to determine if it accumulates in the nucleus, mitochondria, endoplasmic reticulum, or other cellular compartments. This information would provide crucial clues about its potential molecular targets.

Future Directions and Emerging Research Avenues for 5 Bromo 4 Hydroxy 2 Methoxypyridine Research